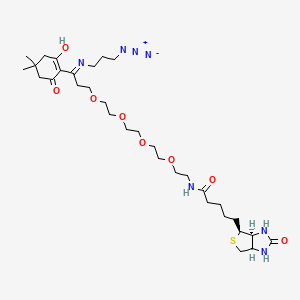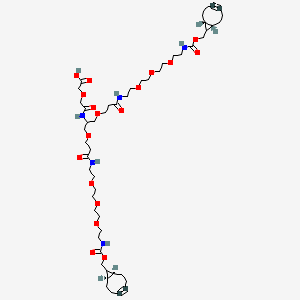
Acid-PEG1-bis-PEG3-BCN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid-PEG1-bis-PEG3-BCN is a specialized chemical compound used primarily as a click linker for bio-conjugation. It contains a terminal carboxylic acid group and two BCN (bicyclo[6.1.0]nonyne) groups linked through a linear PEG (polyethylene glycol) chain. This compound is known for its high specificity and efficiency in bio-conjugation reactions, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG1-bis-PEG3-BCN involves multiple steps, starting with the preparation of the PEG chain and subsequent attachment of the BCN groups. The PEG chain is typically synthesized through polymerization reactions, followed by functionalization with carboxylic acid and BCN groups. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reactions are carried out under controlled temperatures, usually at -20°C for storage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk polymerization and functionalization, with stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and reactivity .
Análisis De Reacciones Químicas
Types of Reactions
Acid-PEG1-bis-PEG3-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a click chemistry reaction that occurs between the BCN groups and azide-containing molecules. The reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst .
Common Reagents and Conditions
The common reagents used in reactions with this compound include azide-containing molecules. The reactions are typically carried out in aqueous buffers or organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. The conditions are mild, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound are bio-conjugates, where the BCN groups have reacted with azide groups to form stable triazole linkages. These bio-conjugates are used in various applications, including drug delivery and diagnostic imaging .
Aplicaciones Científicas De Investigación
Acid-PEG1-bis-PEG3-BCN has a wide range of scientific research applications:
Chemistry: Used as a click linker in the synthesis of complex molecules and polymers.
Biology: Employed in bio-conjugation reactions to label biomolecules such as proteins, nucleic acids, and lipids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of diagnostic imaging agents and therapeutic compounds .
Mecanismo De Acción
The mechanism of action of Acid-PEG1-bis-PEG3-BCN involves its role as a click linker in SPAAC reactions. The BCN groups react with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst. The PEG chain provides flexibility and solubility, reducing steric hindrance and enhancing the overall efficiency of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Acid-PEG2-bis-PEG4-BCN: Similar in structure but with longer PEG chains, providing different solubility and flexibility properties.
Acid-PEG1-bis-PEG3-DBCO: Contains DBCO (dibenzocyclooctyne) groups instead of BCN, offering different reactivity and specificity.
Acid-PEG1-bis-PEG3-TCO: Contains TCO (trans-cyclooctene) groups, used in different bio-conjugation reactions
Uniqueness
Acid-PEG1-bis-PEG3-BCN is unique due to its high specificity and efficiency in SPAAC reactions, its biocompatibility, and its ability to form stable bio-conjugates under mild conditions. The PEG chain provides additional benefits such as reduced aggregation and enhanced solubility, making it a versatile and valuable compound in various scientific research applications .
Propiedades
Fórmula molecular |
C51H81N5O18 |
|---|---|
Peso molecular |
1052.2 g/mol |
Nombre IUPAC |
2-[2-[1,3-bis[3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C51H81N5O18/c57-46(52-15-21-64-25-29-68-31-27-66-23-17-54-50(62)73-35-44-40-9-5-1-2-6-10-41(40)44)13-19-70-33-39(56-48(59)37-72-38-49(60)61)34-71-20-14-47(58)53-16-22-65-26-30-69-32-28-67-24-18-55-51(63)74-36-45-42-11-7-3-4-8-12-43(42)45/h39-45H,5-38H2,(H,52,57)(H,53,58)(H,54,62)(H,55,63)(H,56,59)(H,60,61)/t39?,40-,41+,42-,43+,44?,45? |
Clave InChI |
GUNWFXDIBGHKDR-RQOJCTGOSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1 |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


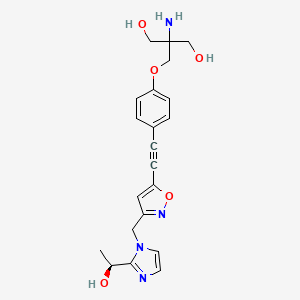


![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
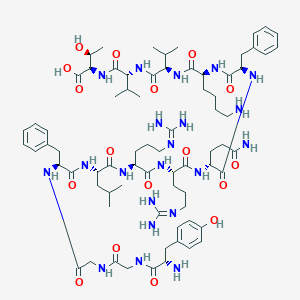
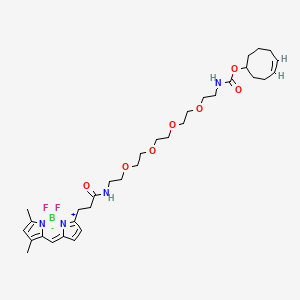
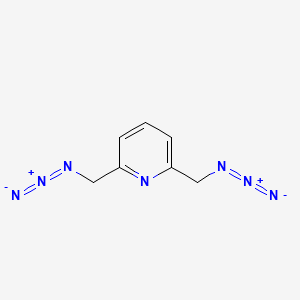
![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15073309.png)
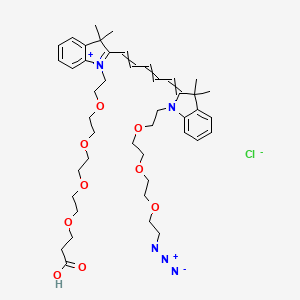
![Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15073321.png)
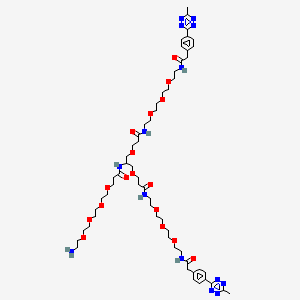
![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
